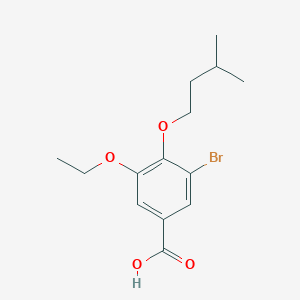

3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid: is an organic compound with the molecular formula C14H19BrO4 and a molecular weight of 331.21 g/mol . This compound is characterized by the presence of a bromine atom, ethoxy group, and a 3-methylbutoxy group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid typically involves the following steps:

Ethoxylation: The addition of an ethoxy group to the benzene ring.

Butoxylation: The attachment of a 3-methylbutoxy group to the benzene ring.

Industrial Production Methods: the synthesis likely involves standard organic synthesis techniques such as bromination, alkylation, and esterification under controlled conditions .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzoic acid moiety.

Esterification and Hydrolysis: The ethoxy and butoxy groups can undergo esterification and hydrolysis reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Esterification: Acidic catalysts like sulfuric acid or hydrochloric acid.

Major Products:

Substitution Reactions: Products with different substituents replacing the bromine atom.

Oxidation: Products like carboxylic acids or ketones.

Reduction: Products like alcohols or alkanes.

Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chemistry:

- Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activity and interactions with biomolecules.

- Used in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine:

- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

- Studied for its pharmacokinetic and pharmacodynamic profiles.

Industry:

- Utilized in the development of new materials and chemical products.

- Applied in the formulation of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

3-bromo-5-ethoxy-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a butoxy group.

3-bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid is unique due to the presence of both ethoxy and 3-methylbutoxy groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C14H19BrO4

- Molecular Weight: 331.2 g/mol

The compound features a bromine atom and two etherified groups (ethoxy and 3-methylbutoxy), which influence its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination - Introduction of the bromine atom.

- Ethoxylation - Addition of the ethoxy group.

- Butoxylation - Attachment of the 3-methylbutoxy group.

These reactions are performed under controlled conditions using standard organic synthesis techniques, including nucleophilic substitution and esterification .

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound is believed to modulate enzyme activities and cellular signaling pathways, potentially influencing metabolic processes .

Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit significant inhibition on various enzymes, including:

- Acetylcholinesterase (AChE) - Important for cholinergic transmission; abnormal levels are linked to neurodegenerative diseases .

- Carbonic Anhydrase (CA) - Involved in bicarbonate generation; inhibition can affect intraocular pressure, relevant in glaucoma treatments .

| Enzyme | IC50 Values (nM) | Reference |

|---|---|---|

| Acetylcholinesterase | 2.53 - 25.67 | |

| Carbonic Anhydrase I | 1.63 - 15.05 | |

| Carbonic Anhydrase II | 7.45 - 27.72 |

Case Studies

- Anticancer Properties : A study highlighted the potential anticancer effects of brominated compounds, including derivatives similar to our compound, demonstrating cytotoxicity against various cancer cell lines .

- Anti-inflammatory Effects : Investigations into related compounds have shown promising anti-inflammatory properties, suggesting that this compound may also exhibit similar effects .

Pharmacokinetics

Research into the pharmacokinetic profiles of similar compounds indicates that they may possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, essential for therapeutic applications. Further studies are needed to establish these profiles specifically for this compound .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other brominated benzoic acids. For instance:

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| 3-bromo-5-ethoxybenzoic acid | Lacks the butoxy group | Moderate AChE inhibition |

| 3-bromo-5-methoxybenzoic acid | Contains a methoxy instead | Lower cytotoxicity |

Properties

IUPAC Name |

3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO4/c1-4-18-12-8-10(14(16)17)7-11(15)13(12)19-6-5-9(2)3/h7-9H,4-6H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWBEMFVGUCFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.